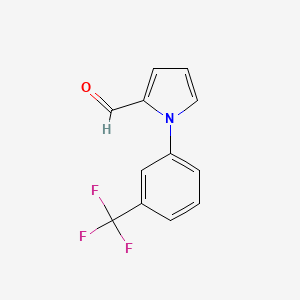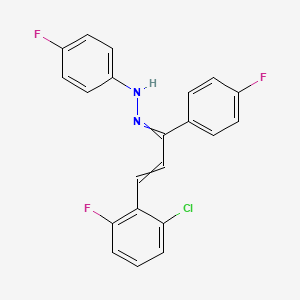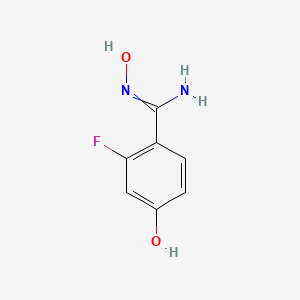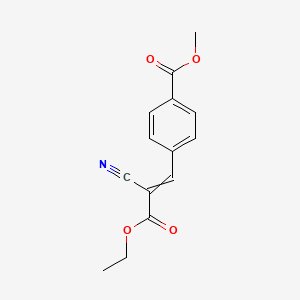
2-(3,4-Diméthylphényl)azépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)azepane is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethylphenyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethylphenyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique : Catalyseurs et Intermédiaires
Le 2-(3,4-Diméthylphényl)azépane sert d’intermédiaire polyvalent en synthèse organique. Sa structure est avantageuse pour construire des structures moléculaires complexes à travers diverses voies de synthèse. Par exemple, il peut être utilisé dans des réactions de décarboxylation catalysées par le Pd/LA, qui sont essentielles pour la synthèse de dérivés de N-aryl azépane . Ces dérivés sont cruciaux dans le développement de diverses applications de chimie synthétique, y compris la synthèse formelle de composés pharmaceutiquement pertinents comme la Prohéptazine .
Chimie Médicinale : Agents Analgésiques
En chimie médicinale, le this compound est reconnu pour son rôle dans la synthèse des analgésiques opioïdes. Le composé a été lié à la production de Prohéptazine, un analgésique opioïde qui présente des effets tels que l’analgésie, la sédation et les nausées . Cela met en évidence son potentiel dans le développement de nouveaux médicaments pour la gestion de la douleur.
Biochimie : Recherche en Protéomique
Dans le domaine de la biochimie, en particulier la protéomique, le this compound est utilisé comme un outil biochimique. Il aide à l’étude des structures et des fonctions des protéines, fournissant des informations sur les interactions et la dynamique des protéines . Le rôle de ce composé dans la protéomique souligne son importance dans la compréhension des processus biologiques au niveau moléculaire.
Recherche Pharmaceutique : Développement de Médicaments
Le this compound est instrumental dans la recherche pharmaceutique, où il est utilisé pour créer des bibliothèques de composés pour le criblage de médicaments. Ses propriétés structurelles le rendent adapté au développement de nouveaux médicaments présentant des profils pharmacologiques uniques. L’application du composé dans la découverte de médicaments est cruciale pour identifier de nouveaux agents thérapeutiques .
Applications Industrielles : Fabrication Chimique
Dans les milieux industriels, le this compound est un produit chimique précieux pour les processus de fabrication. Il peut être utilisé dans la synthèse d’autres produits chimiques ou comme matière première pour la production de composés spécialisés. Sa disponibilité et son utilisation dans les applications industrielles démontrent son importance dans le secteur de la fabrication chimique .
Orientations Futures
Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Analyse Biochimique
Biochemical Properties
2-(3,4-Dimethylphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the modulation of proteolytic activity . Additionally, 2-(3,4-Dimethylphenyl)azepane can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-(3,4-Dimethylphenyl)azepane on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(3,4-Dimethylphenyl)azepane can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(3,4-Dimethylphenyl)azepane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethylphenyl)azepane have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term studies have shown that 2-(3,4-Dimethylphenyl)azepane can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethylphenyl)azepane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, 2-(3,4-Dimethylphenyl)azepane can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(3,4-Dimethylphenyl)azepane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, 2-(3,4-Dimethylphenyl)azepane has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting the production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethylphenyl)azepane within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-(3,4-Dimethylphenyl)azepane is influenced by its interactions with cellular membranes and other biomolecules, which can affect its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethylphenyl)azepane plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(3,4-Dimethylphenyl)azepane may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVAARLNUFARJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405850 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887361-07-1 |
Source


|
| Record name | 2-(3,4-dimethylphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)


![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)


![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)






